2-环丙基-5-碘-4-甲基嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

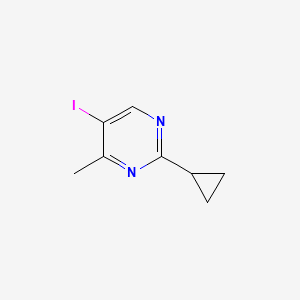

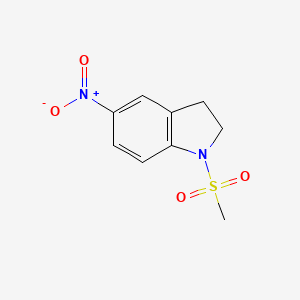

“2-Cyclopropyl-5-iodo-4-methylpyrimidine” is a chemical compound that belongs to the class of pyrimidine derivatives. It has a CAS Number of 1935028-53-7 . It is usually in a liquid form .

Molecular Structure Analysis

The molecular formula of “2-Cyclopropyl-5-iodo-4-methylpyrimidine” is C8H9IN2 . It has a molecular weight of 260.08 . The InChI Code is 1S/C8H9IN2/c1-5-7(9)4-10-8(11-5)6-2-3-6/h4,6H,2-3H2,1H3 .Physical And Chemical Properties Analysis

The physical form of “2-Cyclopropyl-5-iodo-4-methylpyrimidine” is liquid . It has a molecular weight of 260.08 . The compound is typically stored at a temperature of 4 degrees Celsius .科学研究应用

抗病毒活性

对嘧啶衍生物的研究,包括与2-环丙基-5-碘-4-甲基嘧啶结构相关的化合物,已经显示出显著的抗病毒活性。Hocková等人(2003年)的研究表明,某些嘧啶衍生物,特别是在第5位有取代基的化合物,对逆转录病毒(包括HIV和Moloney小鼠肉瘤病毒)的复制具有明显的抑制作用(Hocková等人,2003年)。

晶体结构研究

关于嘧啶化合物的结构分析已经报道,包括类似于2-环丙基-5-碘-4-甲基嘧啶的化合物cyprodinil。Jeon等人(2015年)研究了cyprodinil的晶体结构,揭示了嘧啶环的取向及其相互作用(Jeon et al., 2015)。

调节Toll样受体的激活

Beesu等人(2016年)的研究发现,某些取代嘧啶-2,4-二胺,与2-环丙基-5-碘-4-甲基嘧啶结构相似,可以作为人类Toll样受体-8(TLR8)的激动剂。这些化合物显示出诱导特定免疫反应的潜力(Beesu et al., 2016)。

合成新化合物

研究还集中在使用嘧啶衍生物作为起始材料合成新化合物上。Mukherjee和Das(2017年)对从吡喃嘧啶二酮中制备螺环丙烷的研究进行了研究,这可以与2-环丙基-5-碘-4-甲基嘧啶相关联(Mukherjee & Das, 2017)。

作用机制

Target of Action

The primary target of 2-Cyclopropyl-5-iodo-4-methylpyrimidine is the enzyme Dihydroorotate Dehydrogenase (DHODH) . This enzyme plays a crucial role in the de novo pyrimidine biosynthesis pathway, catalyzing the fourth step of the process .

Mode of Action

2-Cyclopropyl-5-iodo-4-methylpyrimidine interacts with DHODH, inhibiting its function . This interaction is confirmed by in vitro enzymology and biophysical measurements, as well as the co-crystal structure of the purified recombinant plant DHODH . Like other known inhibitors of DHODH homologs, this compound occupies the binding site adjacent to the membrane electron acceptor ubiquinone .

Biochemical Pathways

By inhibiting DHODH, 2-Cyclopropyl-5-iodo-4-methylpyrimidine disrupts the de novo pyrimidine biosynthesis pathway . This pathway is essential for the synthesis of pyrimidine nucleotides, which are vital components of DNA and RNA. Disruption of this pathway can have significant downstream effects on cellular processes, including DNA replication and RNA transcription .

Result of Action

The inhibition of DHODH by 2-Cyclopropyl-5-iodo-4-methylpyrimidine leads to a disruption in the de novo pyrimidine biosynthesis pathway . This can result in a decrease in the levels of pyrimidine nucleotides, affecting various cellular processes such as DNA replication and RNA transcription . The exact molecular and cellular effects would depend on the specific context, including the type of cell and the overall physiological state of the organism.

属性

IUPAC Name |

2-cyclopropyl-5-iodo-4-methylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9IN2/c1-5-7(9)4-10-8(11-5)6-2-3-6/h4,6H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRMHDGDJRLRBPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1I)C2CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9IN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2428980.png)

![3-(1,3-Benzodioxol-5-yl)-6-[(3-fluorophenyl)methylsulfanyl]pyridazine](/img/structure/B2428981.png)

![2-(4-Bromo-2-fluorobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2428983.png)

![2-Methyl-3-(piperidine-1-carbonyl)naphtho[1,2-b]furan-5-yl acetate](/img/structure/B2428989.png)

![2-(4-bromophenyl)-3-(3-methoxypropyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2428994.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((4-chlorophenyl)sulfonyl)butanamide](/img/structure/B2428995.png)